molecular formula C21H26N2O6S2 B3947477 1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid

1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3947477
M. Wt: 466.6 g/mol
InChI Key: ZAJNMHGZSVAOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with benzylsulfonyl and methylsulfanylphenyl groups, and it is often used in the form of its oxalic acid salt. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2.C2H2O4/c1-24-19-9-7-17(8-10-19)15-20-11-13-21(14-12-20)25(22,23)16-18-5-3-2-4-6-18;3-1(4)2(5)6/h2-10H,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMHGZSVAOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core One common method involves the reaction of piperazine with benzylsulfonyl chloride in the presence of a base such as triethylamineThe final product is then purified and converted to its oxalic acid salt form by reacting with oxalic acid in an appropriate solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and substituted piperazines .

Scientific Research Applications

1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-Benzylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine: This compound has a methoxy group instead of a methylsulfanyl group, which can lead to different chemical and biological properties.

    1-Benzylsulfonyl-4-[(4-chlorophenyl)methyl]piperazine: The presence of a chlorine atom can significantly alter the reactivity and biological activity of the compound.

    1-Benzylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine: The nitro group introduces additional reactivity and potential biological effects

The uniqueness of 1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 2
1-Benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid

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